N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Activity
Compounds with oxadiazole derivatives have been synthesized and characterized, demonstrating in vitro antidiabetic activity. These compounds were evaluated using the α-amylase inhibition assay, indicating their potential role in diabetes management or as a basis for developing new antidiabetic medications (Lalpara et al., 2021).
Fluorescent Dyes and Materials Science
Oxadiazole and pyridine derivatives have been used as building blocks in synthesizing fluorescent dyes, displaying a range of fluorescence. These materials could be used in sensor applications or as markers in biological systems due to their photophysical properties (Witalewska et al., 2019).
Anticancer Activity
Certain derivatives involving oxadiazole and isoxazole moieties have been synthesized and shown to possess anticancer activity against various human cancer cell lines. This suggests the potential of such compounds in developing new therapeutic agents for cancer treatment (Yakantham et al., 2019).
Antimicrobial Activity
Compounds containing oxadiazole and isoxazole structures have been evaluated for antimicrobial activity, demonstrating potential as novel antimicrobial agents. Such compounds could contribute to addressing the growing concern of antibiotic resistance (Gaonkar et al., 2006).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a thiadiazole amide moiety have shown promising nematocidal activity, suggesting applications in agriculture for pest control (Liu et al., 2022).
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-2-25-15-6-5-11(9-19-15)17-21-16(27-23-17)10-20-18(24)12-8-13(26-22-12)14-4-3-7-28-14/h3-9H,2,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCJSFKIPMJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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